N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group and the cyclopropanecarboxamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
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Piperidine Derivative Formation: : The piperidine ring is introduced through a cyclization reaction, often using a suitable amine precursor. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate .
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Cyclopropanecarboxamide Formation: This is achieved through a coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride .
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Substitution: : The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives .
Scientific Research Applications
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
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Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases .
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Industry: : In the industrial sector, the compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of both the trifluoromethyl group and the cyclopropanecarboxamide moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19F3N4O |
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Molecular Weight |
328.33 g/mol |
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H19F3N4O/c1-9-19-12(15(16,17)18)7-13(20-9)22-6-2-3-11(8-22)21-14(23)10-4-5-10/h7,10-11H,2-6,8H2,1H3,(H,21,23) |
InChI Key |
IHBFHUDCZKMGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC(C2)NC(=O)C3CC3)C(F)(F)F |
Origin of Product |
United States |
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